3-(Butoxy-2-hydroxyphenyl)acrylic acid
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Overview
Description
3-(Butoxy-2-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of acrylic acid, featuring a butoxy group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxy-2-hydroxyphenyl)acrylic acid typically involves the reaction of 2-hydroxy-3-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Butoxy-2-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form dihydro derivatives.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-(Butoxy-2-hydroxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butoxy-2-hydroxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can undergo conjugate addition reactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxy-2-hydroxyphenyl)acrylic acid
- 3-(Ethoxy-2-hydroxyphenyl)acrylic acid
- 3-(Propoxy-2-hydroxyphenyl)acrylic acid
Uniqueness
3-(Butoxy-2-hydroxyphenyl)acrylic acid is unique due to the presence of the butoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
94248-08-5 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(E)-3-(3-butoxy-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-9-17-11-6-4-5-10(13(11)16)7-8-12(14)15/h4-8,16H,2-3,9H2,1H3,(H,14,15)/b8-7+ |
InChI Key |
CJSJEUGOFYDQOU-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1O)/C=C/C(=O)O |
Canonical SMILES |
CCCCOC1=CC=CC(=C1O)C=CC(=O)O |
Origin of Product |
United States |
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